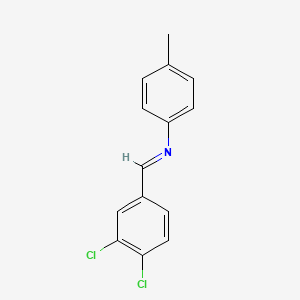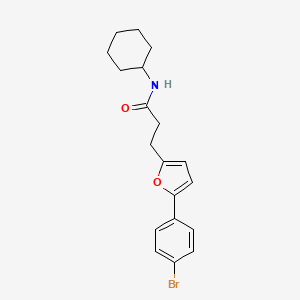
N-(3,4-Dichlorobenzylidene)-P-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorobenzylidene)-P-toluidine is an organic compound characterized by the presence of a benzylidene group attached to a p-toluidine moiety, with two chlorine atoms substituted at the 3 and 4 positions of the benzylidene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(3,4-Dichlorobenzyl)-P-toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-(3,4-Dichlorobenzylidene)-P-toluidine can be compared with other similar compounds such as:
- N-(2,3-Dichlorobenzylidene)-P-toluidine
- N-(2,4-Dichlorobenzylidene)-P-toluidine
- N-(3,4-Dichlorobenzylidene)-P-anisidine
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions of the benzylidene ring in this compound imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
63462-35-1 |
|---|---|
Fórmula molecular |
C14H11Cl2N |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |
Clave InChI |
RAGIQWCNHMYINM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)




![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)

